5-Cyclopropyl-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

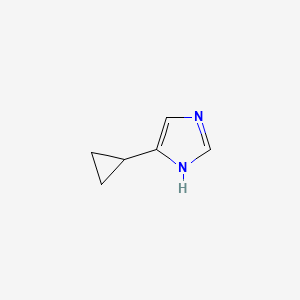

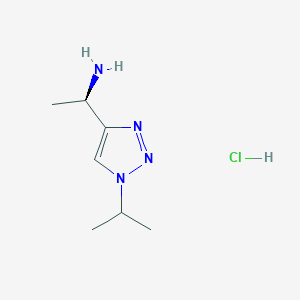

5-Cyclopropyl-1H-imidazole is a compound with the molecular formula C6H8N2 and a molecular weight of 108.14 . It is a solid substance and is known to be an important synthon in the development of new drugs .

Molecular Structure Analysis

The structure of 5-Cyclopropyl-1H-imidazole consists of an imidazole ring with a cyclopropyl group attached at the 5-position . The InChI code for this compound is 1S/C6H8N2/c1-2-5(1)6-3-7-4-8-6/h3-5H,1-2H2,(H,7,8) .

Chemical Reactions Analysis

While specific chemical reactions involving 5-Cyclopropyl-1H-imidazole are not detailed in the literature, imidazole compounds are known to participate in a variety of chemical reactions. They are key components to functional molecules used in a variety of applications .

Physical And Chemical Properties Analysis

5-Cyclopropyl-1H-imidazole is a solid substance . It has a molecular weight of 108.14 . The boiling point is 313.5±11.0°C at 760 mmHg .

Aplicaciones Científicas De Investigación

Medicine

Imidazole derivatives, including 5-Cyclopropyl-1H-imidazole, have a wide range of biological and pharmacological activities . They play a crucial role in the synthesis of biologically active molecules , such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .

Synthetic Chemistry

Imidazole and its derivatives are versatile and find applications in synthetic chemistry . They are used in diverse multicomponent reactions conducted under different conditions . The presence of a positive charge on either of two nitrogen atoms in imidazole shows two equivalent tautomeric forms .

Agriculture

Imidazole derivatives also act as selective plant growth regulators, fungicides, and herbicides . They are used to control the growth of plants and to protect them from harmful pests and diseases .

Green Chemistry

In the field of green chemistry, imidazole derivatives are used as ionic liquids and N-heterocyclic carbenes (NHCs) . They have become more popular due to the demand for environmentally friendly methods in chemical organic synthesis .

Industrial Applications

Imidazole and its derivatives have garnered significant attention in research and industrial chemistry in recent years . They are key components to functional molecules that are used in a variety of everyday applications .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

5-Cyclopropyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The primary targets of imidazole derivatives are often dependent on the specific functional groups attached to the imidazole ring.

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds with key amino acids in the target protein . The specific mode of action would depend on the nature of the target and the specific functional groups present on the 5-Cyclopropyl-1H-imidazole molecule.

Biochemical Pathways

Imidazole is a key component in several biochemical pathways. It is part of the side-chain of histidine, an amino acid frequently found in the catalytic site of enzymes . Imidazole is also involved in the biosynthesis of purines, which are key components of nucleic acids . .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability and distribution within the body.

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific effects of 5-Cyclopropyl-1H-imidazole would depend on its specific target and mode of action.

Propiedades

IUPAC Name |

5-cyclopropyl-1H-imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-2-5(1)6-3-7-4-8-6/h3-5H,1-2H2,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNFGUBCFRVUHJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyclopropyl-1H-imidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2390371.png)

![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide](/img/structure/B2390376.png)

![(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]imidazolidine-2,4-dione](/img/structure/B2390379.png)

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2390388.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2390391.png)